2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidin-5-ylidene moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone.
Introduction of the Thiazolidin-5-ylidene Moiety: The thiazolidin-5-ylidene group can be introduced through a reaction between a thiazolidine derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Pharmacology: It is investigated for its interactions with various biological targets, such as receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide: This compound shares structural similarities with 2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one and exhibits similar biological activities.
1-Benzyl-4-piperidone: Another related compound used as a building block in the synthesis of various medicinal compounds.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that incorporates various pharmacologically relevant structural motifs. This article discusses its biological activities, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Structural Overview
The compound features:
- Piperidine ring : Known for its role in various bioactive compounds.
- Thiazolidine core : Associated with diverse biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazolidine structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1h | Pseudomonas aeruginosa | 125.4 µM |
1m | Staphylococcus aureus | 162.1 µM |
1n | Escherichia coli | 157.9 µM |
Anticancer Potential
The thiazolidine core is also linked to anticancer activity. Various studies have documented the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For example, compounds derived from thiazolidinones have been shown to induce apoptosis in glioblastoma and breast cancer cells at nanomolar concentrations .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic potential of several thiazolidinone derivatives:
- All tested compounds exhibited significant antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma.
- Morphological changes indicative of apoptosis were observed, such as cell shrinkage and chromatin condensation .
Other Therapeutic Activities
Research has also highlighted additional biological activities, including:
- Antiviral effects : Some thiazolidinone derivatives have demonstrated activity against viral infections, though specific data on the compound remains limited.
- Antifungal properties : Similar derivatives have shown effectiveness against fungal pathogens like Candida albicans and Aspergillus niger.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The thiazolidine moiety may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The presence of hydrophobic groups may facilitate the disruption of microbial cell membranes.
Properties
Molecular Formula |
C30H34N4O2S2 |
---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H34N4O2S2/c1-3-4-8-15-33-29(36)25(38-30(33)37)19-24-27(31-26-12-11-21(2)20-34(26)28(24)35)32-16-13-23(14-17-32)18-22-9-6-5-7-10-22/h5-7,9-12,19-20,23H,3-4,8,13-18H2,1-2H3/b25-19- |
InChI Key |
IQVDABJHRMSSNZ-PLRJNAJWSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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